molecular formula C6H7NO2 B13803113 Acetamide,N-(3-oxo-1-butenylidene)-

Acetamide,N-(3-oxo-1-butenylidene)-

Cat. No.: B13803113
M. Wt: 125.13 g/mol
InChI Key: VKSUIZXUJQUWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-oxo-1-butenylidene)- typically involves the reaction of acetamide with a suitable aldehyde or ketone under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Acetamide, N-(3-oxo-1-butenylidene)- may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(3-oxo-1-butenylidene)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, Acetamide, N-(3-oxo-1-butenylidene)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .

Medicine: In medicine, Acetamide, N-(3-oxo-1-butenylidene)- may be explored for its potential therapeutic properties, including its role as a precursor for drug development .

Industry: Industrially, the compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Acetamide, N-(3-oxo-1-butenylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Acetamide, N-(3-oxo-1-buten-1-ylidene)-
  • Acetamide, N-(3-oxo-1-butenyl)-

Comparison: Compared to similar compounds, Acetamide, N-(3-oxo-1-butenylidene)- exhibits unique reactivity and stability due to its specific structural configuration. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-5(8)3-4-7-6(2)9/h3H,1-2H3

InChI Key

VKSUIZXUJQUWOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C=NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.